molecular formula C14H11ClN2O2S B5762599 3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B5762599
M. Wt: 306.8 g/mol
InChI Key: SSEZUUNZWKSWAL-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as CPDT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDT belongs to the class of thienopyrimidines and is synthesized through a multi-step process involving various chemical reactions.

Scientific Research Applications

Synthesis and Chemical Structure

The compound 3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is part of a class of chemicals studied for their unique chemical structures and properties. A related compound, 5-(4-chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione, demonstrates interesting crystallization behaviors and hydrogen bonding patterns, highlighting the potential complexity and diversity of this chemical family (Low et al., 2004).

Applications in Synthesis of Derivatives

The versatility of thieno[2,3-d]pyrimidine derivatives, including those related to the compound , has been demonstrated in several studies. For instance, Davoodnia et al. (2009) explored the synthesis of various thieno[2,3-d]pyrimidine derivatives via microwave irradiation, indicating the potential for creating a range of compounds with diverse applications (Davoodnia et al., 2009).

Medicinal Chemistry and Pharmaceutical Applications

In the field of medicinal chemistry, derivatives of thieno[2,3-d]pyrimidine, such as those structurally similar to this compound, have been explored for their potential biological activities. For example, the synthesis of substituted thienopyrimidines has been investigated for their antibacterial properties (More et al., 2013). Another study by Alqasoumi et al. (2009) focused on the radioprotective and antitumor activities of novel thieno[2,3-d]pyrimidine derivatives, indicating the potential therapeutic applications of these compounds (Alqasoumi et al., 2009).

Safety and Hazards

This involves understanding the toxicity, environmental impact, and safety precautions needed when handling the compound. Material Safety Data Sheets (MSDS) are often used as a source for this information .

Future Directions

This could involve potential applications or fields of study where the compound could be useful, or how modifications to the compound could lead to improved properties or new functionalities .

properties

IUPAC Name

3-(3-chlorophenyl)-5,6-dimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-7-8(2)20-12-11(7)13(18)17(14(19)16-12)10-5-3-4-9(15)6-10/h3-6H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEZUUNZWKSWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
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3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
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3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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